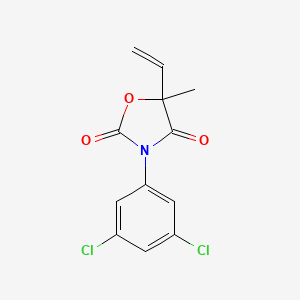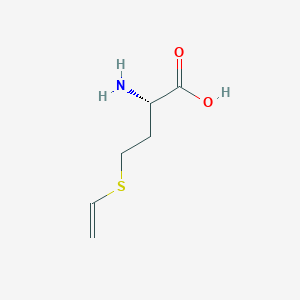
Acetylleucyl-leucyl-norleucinal
Vue d'ensemble
Description
Acetylleucyl-leucyl-norleucinal is a tripeptide composed of N-acetylleucyl, leucyl, and norleucinal residues joined in sequence . This compound is known for its role as a cysteine protease inhibitor, which restricts the action of cysteine proteases . It has significant applications in biochemical research and drug development.
Applications De Recherche Scientifique
Acetylleucyl-leucyl-norleucinal has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Employed in the study of protease inhibition and protein degradation pathways.
Medicine: Investigated for its potential therapeutic effects in diseases involving protease dysregulation, such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of protease inhibitors for pharmaceutical applications .
Safety and Hazards
Orientations Futures
The future directions of ALLN research could focus on its toxicity to retinal neurons and the precise mechanism of cell death induced by ALLN . More research is needed to understand the tolerance concentration of ALLN for retinal neurons and the potential applications of ALLN in medical and biological research.
Mécanisme D'action
Acetylleucyl-leucyl-norleucinal exerts its effects by inhibiting cysteine proteases, enzymes that play a crucial role in protein degradation. The compound binds to the active site of the protease, preventing substrate access and subsequent proteolysis. This inhibition can modulate various cellular processes, including apoptosis and inflammation .
Analyse Biochimique
Biochemical Properties
Calpain inhibitor I interacts with enzymes such as calpain I and II, cathepsin B, and cathepsin L . It inhibits the degradation of IκBα and IκBβ by the ubiquitin-proteasome complex, which blocks the activation of NFκB and the production of TNF and IL-1β . This suggests a potential therapeutic effect for inflammatory diseases .
Cellular Effects
Calpain inhibitor I has been shown to have effects on various types of cells and cellular processes. For instance, it can inhibit nitric oxide production by activated macrophages by interfering with the transcription of the inducible nitric oxide synthase gene . It also reduces the atherosclerotic lesion and CD68 expression without affecting the lipid profiles in serum .
Molecular Mechanism
Calpain inhibitor I exerts its effects at the molecular level through several mechanisms. It binds to the active site of calpain, inhibiting its activation . This inhibition prevents calpain-mediated apoptosis in degenerating neurons, which is crucial in the pathophysiology of neurodegeneration .
Temporal Effects in Laboratory Settings
The effects of Calpain inhibitor I change over time in laboratory settings. For instance, μ-calpain begins to increase 20 minutes after ischemia and peaks one day after ischemia
Dosage Effects in Animal Models
The effects of Calpain inhibitor I vary with different dosages in animal models. For example, chronic intranasal administration of the calpain inhibitor to Mn-treated rats contributed to a significant decrease in the severity of gait disorders
Metabolic Pathways
Calpain inhibitor I is involved in several metabolic pathways. It interacts with enzymes such as calpain and cathepsin, which play a role in the physiology of neurodegenerative disease
Transport and Distribution
It is known that calpain inhibitors should be cell-permeable to have higher specificity , suggesting that Calpain inhibitor I may be transported across cell membranes
Subcellular Localization
It is known that calpain, the target of Calpain inhibitor I, is present in the cytosol and is widely expressed in human cells
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Acetylleucyl-leucyl-norleucinal can be synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired yield and purity of the final product. Industrial production also requires stringent quality control measures to ensure the consistency and efficacy of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Acetylleucyl-leucyl-norleucinal undergoes various chemical reactions, including:
Oxidation: The aldehyde group in norleucinal can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The peptide bonds can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols can react with the peptide bonds under mild conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary alcohols.
Substitution: Formation of modified peptides with new functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Acetyl-leucyl-leucyl-norleucine-aldehyde
- N-acetylleucylleucylnorleucinal
- Calpain Inhibitor I
Uniqueness
Acetylleucyl-leucyl-norleucinal is unique due to its specific inhibitory activity against cysteine proteases, particularly calpain I and II. It exhibits strong, competitive inhibition with a Ki value between 0.12 μM and 0.23 μM . This specificity and potency make it a valuable tool in biochemical research and drug development .
Propriétés
IUPAC Name |
(2S)-2-acetamido-4-methyl-N-[(2S)-4-methyl-1-oxo-1-[[(2S)-1-oxohexan-2-yl]amino]pentan-2-yl]pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H37N3O4/c1-7-8-9-16(12-24)22-19(26)18(11-14(4)5)23-20(27)17(10-13(2)3)21-15(6)25/h12-14,16-18H,7-11H2,1-6H3,(H,21,25)(H,22,26)(H,23,27)/t16-,17-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMYKJLXRRQTBOR-BZSNNMDCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C=O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C=O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H37N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70911457 | |
| Record name | 2-[(1-Hydroxyethylidene)amino]-N-{1-hydroxy-4-methyl-1-[(1-oxohexan-2-yl)imino]pentan-2-yl}-4-methylpentanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70911457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
110044-82-1 | |
| Record name | ALLN | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110044-82-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | acetylleucyl-leucyl-norleucinal | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB07558 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-[(1-Hydroxyethylidene)amino]-N-{1-hydroxy-4-methyl-1-[(1-oxohexan-2-yl)imino]pentan-2-yl}-4-methylpentanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70911457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-[(4,6-Dimethyl-5-pyrimidinyl)carbonyl]-4-[(3S)-4-[(1R)-2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl]-3-methyl-1-piperazinyl]-4-methylpiperidine malate](/img/structure/B1683829.png)




![3-[[3-[(5-carbamimidoyl1H-indole-2-carbonyl)amino]benzoyl]amino]-3-phenylpropanoic acid](/img/structure/B1683837.png)
![6-methyl-3-(2-(1-(pyridin-2-yl)ethylidene)hydrazinyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B1683838.png)
![N,2-Dimethyl-6-{[7-(2-Morpholin-4-Ylethoxy)quinolin-4-Yl]oxy}-1-Benzofuran-3-Carboxamide](/img/structure/B1683840.png)

